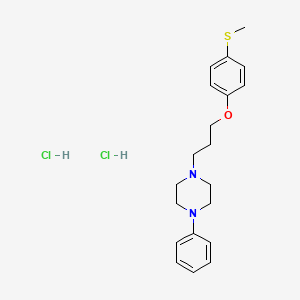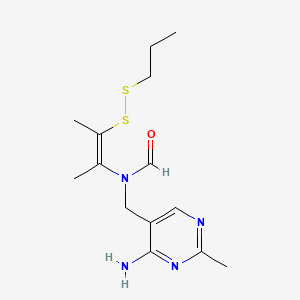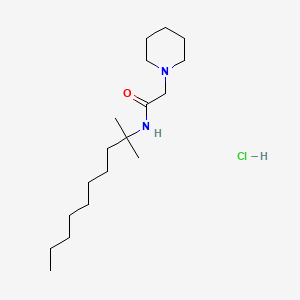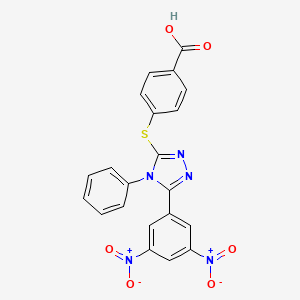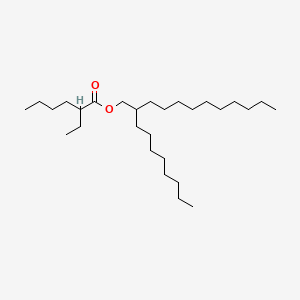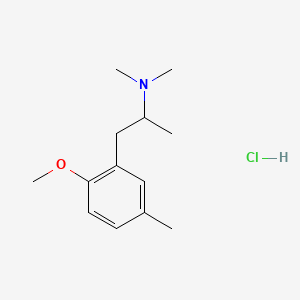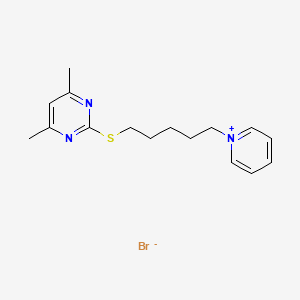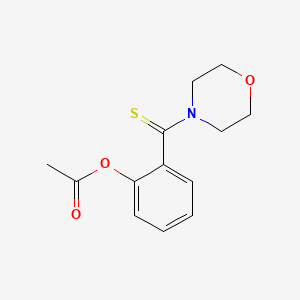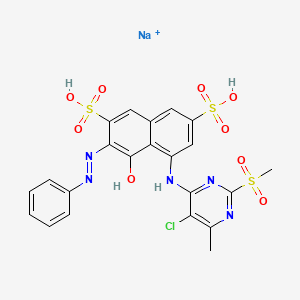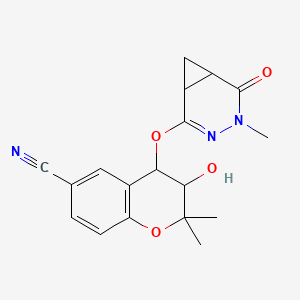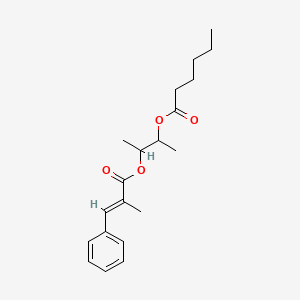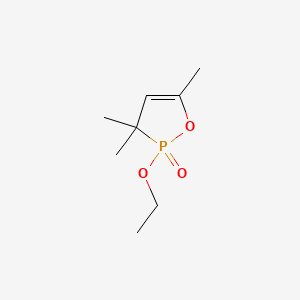
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide is a chemical compound known for its unique structure and properties It is a member of the oxaphosphole family, which are heterocyclic compounds containing phosphorus
Métodos De Preparación
The synthesis of 2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of ethoxyphosphine with a suitable alkene in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in various catalytic processes, facilitating chemical transformations through its unique electronic properties .
Comparación Con Compuestos Similares
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide can be compared with other oxaphosphole derivatives, such as:
2-Ethoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole: Similar in structure but lacks the oxide group.
2-Ethoxy-2,3-dihydro-4,4,6-trimethyl-1,2-oxaphosphole 2-oxide: Contains additional methyl groups, leading to different reactivity and applications.
Propiedades
Número CAS |
7614-58-6 |
|---|---|
Fórmula molecular |
C8H15O3P |
Peso molecular |
190.18 g/mol |
Nombre IUPAC |
2-ethoxy-3,3,5-trimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C8H15O3P/c1-5-10-12(9)8(3,4)6-7(2)11-12/h6H,5H2,1-4H3 |
Clave InChI |
WGWWDEGFOHFNPB-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=O)C(C=C(O1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


